molecular formula C18H21FN2O2S B369161 1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine CAS No. 694501-62-7

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Cat. No.: B369161
CAS No.: 694501-62-7
M. Wt: 348.4g/mol
InChI Key: NEMGRDWSIDGDQR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a chemical compound that belongs to the class of sulfonylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylphenyl group and a 4-fluorophenylsulfonyl group

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenylamine and 4-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 3,4-dimethylphenylamine is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the desired sulfonylpiperazine compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane or ethanol, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3,4-Dimethylphenyl)-4-(4-chlorophenyl)sulfonylpiperazine or 1-(3,4-Dimethylphenyl)-4-(4-bromophenyl)sulfonylpiperazine share structural similarities.

    Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity or altered reactivity, distinguishing it from its analogs.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-14-3-6-17(13-15(14)2)20-9-11-21(12-10-20)24(22,23)18-7-4-16(19)5-8-18/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMGRDWSIDGDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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